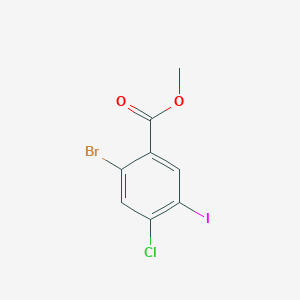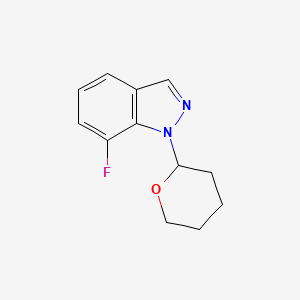
Methyl 2-Bromo-4-chloro-5-iodobenzoate
Vue d'ensemble
Description
“Methyl 2-Bromo-4-chloro-5-iodobenzoate” is a chemical compound with the molecular formula C8H5BrClIO2 . It has a molecular weight of 375.39 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-Bromo-4-chloro-5-iodobenzoate” is 1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-Bromo-4-chloro-5-iodobenzoate” is a solid compound . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Palladium-catalyzed Carbonylation
Palladium-catalyzed carbonylation of 2-iodoaniline derivatives, including those with halogen substituents similar to Methyl 2-Bromo-4-chloro-5-iodobenzoate, has been explored. This process results in the synthesis of diverse compounds, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents used. This method also facilitates aminocarbonylation reactions, producing 2-ketocarboxamides as major products (Ács et al., 2006).
Energetic Structure–Property Relationships
Research into the thermochemistry of halogenosubstituted benzoic acids, including derivatives with bromo-, chloro-, and iodo-substituents, has been conducted to evaluate their thermodynamic properties. This study employs high-level quantum-chemical methods and develops a simple group contribution procedure for estimating enthalpies of formation and vaporization enthalpies, which is crucial for material sciences and environmental assessments (Zherikova & Verevkin, 2019).
Halogen Bonding in Structural Determinants
Investigations into the relative importance of halogen bonding in 4-halotriaroylbenzenes, including chloro- and bromo- derivatives, highlight the structural determinants influenced by C-X...O=C interactions. These findings are significant in understanding molecular structures and their applications in designing new materials and molecules (Pigge et al., 2006).
Copper-catalyzed Synthesis in Water
A sustainable method for synthesizing 2-aminobenzothiazoles via copper(I) catalysis in water has been developed. This process demonstrates the efficient transformation of (o-iodoaryl)thioureas into the desired products, highlighting the potential of copper catalysis in eco-friendly synthesis approaches (Khatun et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-bromo-4-chloro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXBMBNUPZCSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Bromo-4-chloro-5-iodobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)









